

# N-Aminopiperidine Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Aminopiperidine hydrochloride*

Cat. No.: *B138761*

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An in-depth examination of the physicochemical properties, synthesis, and applications of **N-Aminopiperidine Hydrochloride**, a key intermediate in pharmaceutical research and development.

This technical guide provides a comprehensive overview of **N-Aminopiperidine Hydrochloride** (also known as 1-Aminopiperidine hydrochloride), a crucial building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and its significant role as a precursor in the synthesis of pharmacologically active molecules.

## Core Physicochemical Properties

**N-Aminopiperidine Hydrochloride** is the salt of the N-amino derivative of piperidine. Its fundamental properties are summarized below, providing a clear reference for laboratory use.

Property	Value	Source
Molecular Weight	136.62 g/mol	[1]
Molecular Formula	C <sub>5</sub> H <sub>13</sub> ClN <sub>2</sub>	[1]
CAS Number	63234-70-8	
Synonyms	1-Aminopiperidine hydrochloride	
Boiling Point (Free Base)	147 °C	[2]
Appearance	Data not widely available in cited sources	
Melting Point	Data not widely available in cited sources	
Solubility	Data not widely available in cited sources	

Note: Physicochemical properties such as melting point and solubility for the hydrochloride salt are not consistently reported in publicly available literature. Researchers should consult the specific product's certificate of analysis for precise data.

## Synthesis Protocols and Methodologies

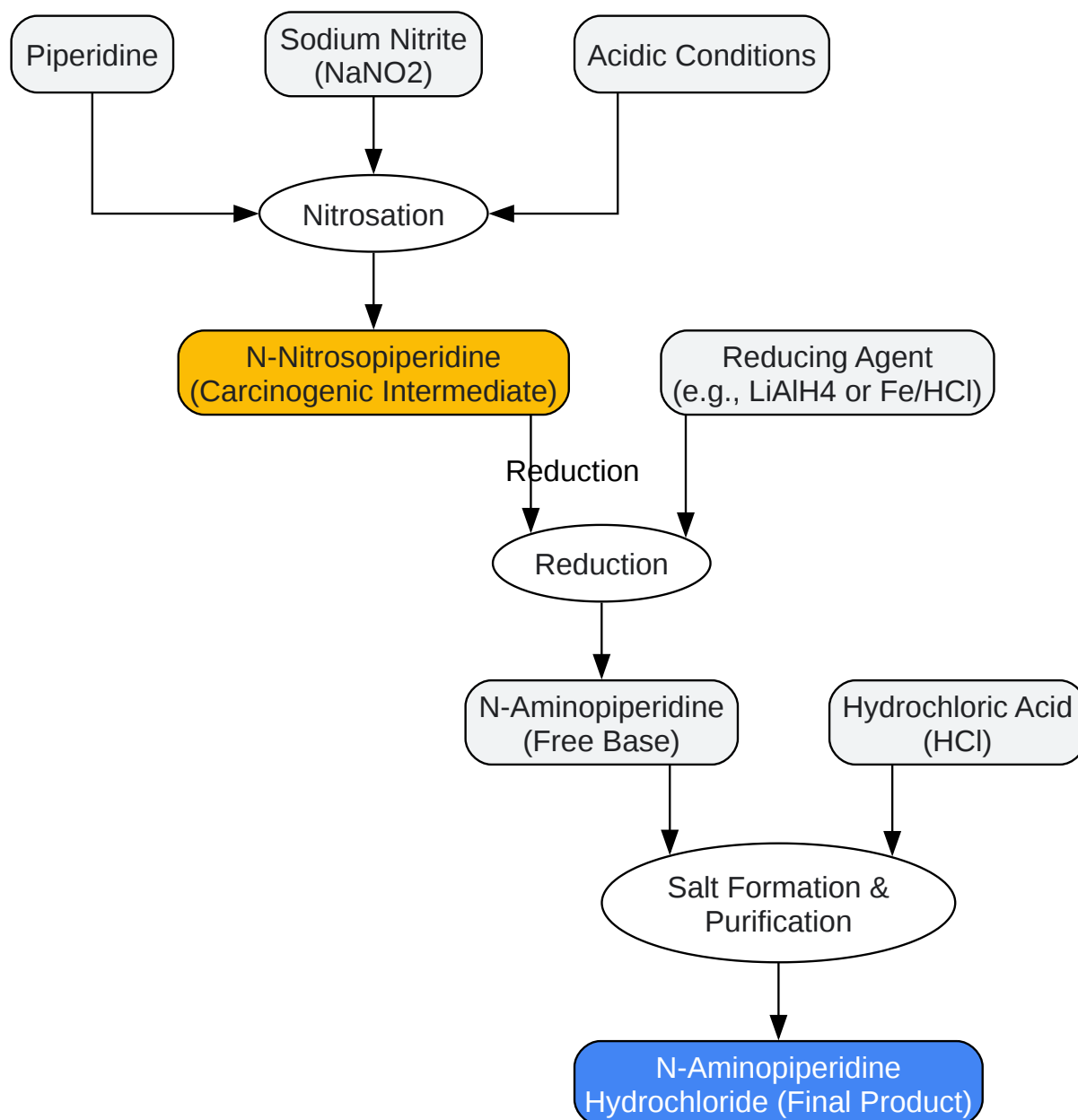
The synthesis of **N-Aminopiperidine Hydrochloride** can be achieved through several routes. The choice of method often depends on the desired scale, yield, and safety considerations, particularly concerning the handling of hazardous intermediates.

### Method 1: Reduction of N-Nitrosopiperidine

A common laboratory-scale synthesis involves the nitrosation of piperidine followed by reduction. This method, while effective, generates a highly carcinogenic N-nitroso intermediate and requires careful handling.

Experimental Protocol:

- Nitrosation: Piperidine is reacted with sodium nitrite under acidic conditions to form N-nitrosopiperidine.
- Reduction: The resulting N-nitrosopiperidine is reduced to N-aminopiperidine. Common reducing agents include:
  - Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ): N-nitrosopiperidine, dissolved in an anhydrous ether like diethyl ether or tetrahydrofuran (THF), is added dropwise to a suspension of  $\text{LiAlH}_4$  under an ice bath. The reaction is then stirred at room temperature.
  - Iron in Hydrochloric Acid: N-nitrosopiperidine is added to a heated mixture of iron powder, hydrochloric acid, and water. The mixture is refluxed for 4-5 hours.
- Salt Formation and Purification: After the reduction is complete, the reaction is quenched. The aqueous layer is acidified with hydrochloric acid and then evaporated to dryness. The resulting solid, **N-Aminopiperidine Hydrochloride**, is purified by recrystallization from a solvent mixture such as ethanol/ethyl acetate.



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Synthesis Workflow via Reduction of N-Nitrosopiperidine.

## Method 2: Hofmann Rearrangement Route

To avoid the use of N-nitroso compounds, an alternative synthesis pathway utilizes a Hofmann rearrangement. This method is considered safer and more environmentally friendly.

#### Experimental Protocol:

- **Amidation:** Piperidine is heated and refluxed with urea to produce N-carboxamide piperidine.
- **Chlorination & Rearrangement:** The N-carboxamide piperidine is dissolved and reacted with chlorine gas at a controlled temperature (0-20 °C). A subsequent Hofmann rearrangement is induced under alkaline conditions (e.g., sodium hydroxide solution) to yield N-aminopiperidine.
- **Salt Formation:** The resulting N-aminopiperidine is treated with concentrated hydrochloric acid to precipitate the final hydrochloride salt, which is then purified.

## Applications in Drug Development

**N-Aminopiperidine Hydrochloride** is a valuable intermediate, most notably in the synthesis of the drug Rimonabant.

Rimonabant was developed as a selective cannabinoid receptor 1 (CB1) antagonist, investigated primarily for the treatment of obesity and related metabolic disorders. Although later withdrawn from the market due to neuropsychiatric side effects, the synthesis of Rimonabant highlights the industrial importance of **N-Aminopiperidine Hydrochloride** as a key precursor.

## Biological Context: The Endocannabinoid Signaling Pathway

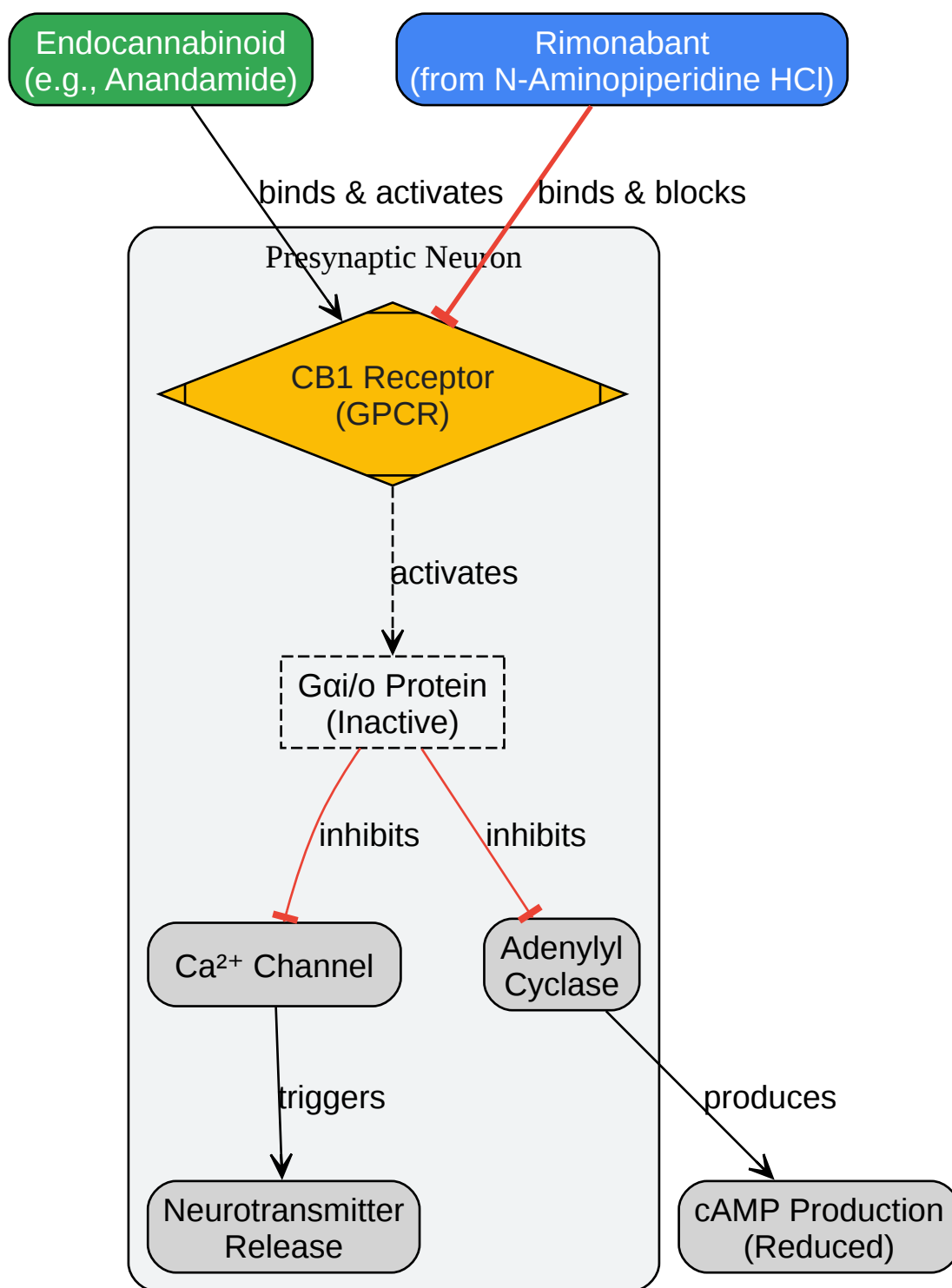
The pharmacological target of Rimonabant, the CB1 receptor, is a critical component of the endocannabinoid system (ECS). The ECS is a G-protein coupled receptor (GPCR) system that plays a key role in regulating appetite, energy balance, and mood.

#### Mechanism of Action:

- **Activation:** Endocannabinoids (e.g., Anandamide) are released and bind to the presynaptic CB1 receptor.
- **G-Protein Coupling:** This binding activates the associated inhibitory G-protein (Gai/o).

- Downstream Effects: The activated G-protein dissociates and initiates two primary downstream effects:
  - Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
  - Inhibition of Calcium Channels: This reduces the influx of  $\text{Ca}^{2+}$  into the presynaptic terminal.
- Outcome: The reduction in presynaptic calcium levels inhibits the release of neurotransmitters.

Rimonabant functions as an antagonist or inverse agonist at the CB1 receptor.<sup>[3][4][5]</sup> It binds to the receptor but does not activate it, thereby blocking the binding of endocannabinoids and preventing the downstream signaling cascade.<sup>[5]</sup> This blockade of CB1 signaling in regions like the hypothalamus is the mechanism behind its appetite-suppressing effects.



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CB1 Receptor signaling pathway and the antagonistic action of Rimonabant.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **N-Aminopiperidine Hydrochloride** was not available in the searched resources. However, based on SDS for structurally related aminopiperidine compounds, the following general precautions should be observed:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6][7]
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[6][8]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
- First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[7][8] If inhaled, move to fresh air.[7] If ingested, do not induce vomiting and seek immediate medical attention.[7][8]

Disclaimer: This information is for guidance only. Always consult the substance-specific Safety Data Sheet provided by the supplier before handling this chemical.

## Conclusion

**N-Aminopiperidine Hydrochloride** is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined synthesis routes and its crucial role as an intermediate in the creation of complex molecules like Rimonabant underscore its importance. A thorough understanding of its properties, synthesis, and the biological context of its derivatives is essential for professionals engaged in drug discovery and development.

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